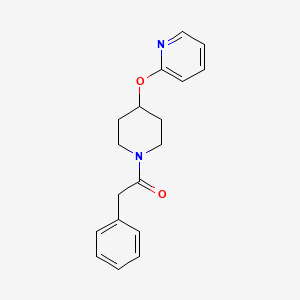
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone” is a chemical compound that shares the piperidine skeleton . It serves as a precursor to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates .
Synthesis Analysis
Piperidones, including “2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone”, are synthesized using various methods. One such method involves an organophotocatalysed strategy that enables one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .
Molecular Structure Analysis
The molecular formula of “2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone” is C13H17NO . The IUPAC Standard InChI is InChI=1S/C13H17NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-11H2 .
Scientific Research Applications
Crystal Structure and Hydrogen Bonding
The structural analysis of related enaminones has demonstrated significant insights into hydrogen bonding patterns. Studies have shown that compounds with similar structures exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups. This hydrogen bonding leads to the formation of six-membered hydrogen-bonded rings and centrosymmetric dimers, further stabilized by weak C-H...Br interactions along various crystal directions. Additional interactions, such as Br...O, C-H...π, and C-H...O, contribute to the stability of these crystal structures (Balderson et al., 2007).
Synthesis and Antibacterial Activity
A notable application of compounds structurally similar to 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone includes microwave-assisted synthesis methods that have led to the creation of novel compounds with antibacterial properties. For instance, the synthesis under microwave irradiation of certain piperidine derivatives has shown promising results in yielding compounds with significant antibacterial activity, demonstrating the potential of such chemical structures in contributing to the development of new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Blood Platelet Aggregation
Compounds featuring the piperidine moiety, similar to the chemical , have been investigated for their biological activity, including the inhibition of ADP-induced aggregation of blood platelets. Such studies are crucial for developing new therapeutic agents that could potentially manage conditions associated with excessive blood clotting and cardiovascular diseases (Grisar et al., 1976).
Corrosion Inhibition
Research into Schiff bases derived from similar compounds has demonstrated their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This application is of significant importance in industrial sectors, where corrosion leads to material degradation and economic losses. The effectiveness of these inhibitors is closely linked to their chemical structure, indicating the potential of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone derivatives in corrosion protection (Hegazy et al., 2012).
Synthesis of Heterocyclic Compounds
The chemical under discussion is part of a broader category of compounds used as intermediates in the synthesis of diverse heterocyclic compounds. These heterocycles are of great interest due to their wide range of pharmacological activities, including antiviral properties. The methodologies for synthesizing these compounds, including reactions under specific conditions, provide valuable insights into the versatility and application potential of 2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone and its analogs (Attaby et al., 2006).
properties
IUPAC Name |
2-phenyl-1-(4-pyridin-2-yloxypiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c21-18(14-15-6-2-1-3-7-15)20-12-9-16(10-13-20)22-17-8-4-5-11-19-17/h1-8,11,16H,9-10,12-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIFEARFVXHAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-1-(4-(pyridin-2-yloxy)piperidin-1-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

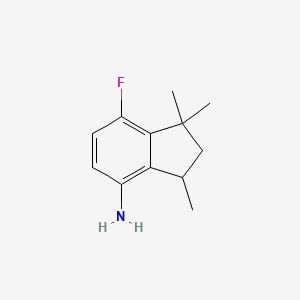
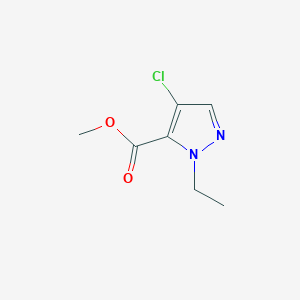
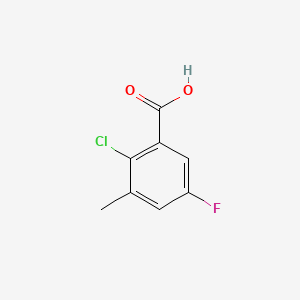
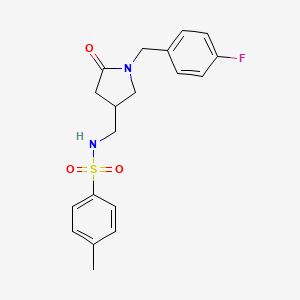
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)
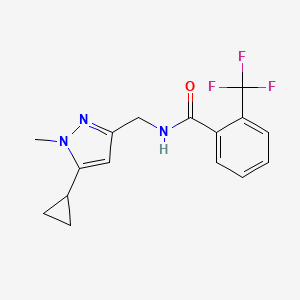
![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)
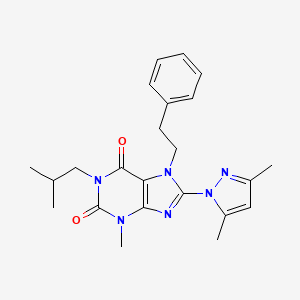
![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)
![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)
![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)
![4-Methyl-6-(4-phenoxyphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)